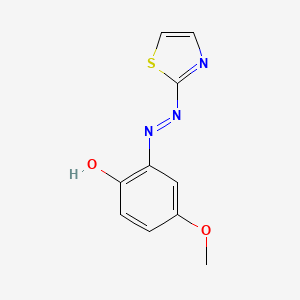

4-Methoxy-2-(2-thiazolylazo)-phenol

CAS No.: 3012-52-0

Cat. No.: VC16063230

Molecular Formula: C10H9N3O2S

Molecular Weight: 235.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3012-52-0 |

|---|---|

| Molecular Formula | C10H9N3O2S |

| Molecular Weight | 235.26 g/mol |

| IUPAC Name | 4-methoxy-2-(1,3-thiazol-2-yldiazenyl)phenol |

| Standard InChI | InChI=1S/C10H9N3O2S/c1-15-7-2-3-9(14)8(6-7)12-13-10-11-4-5-16-10/h2-6,14H,1H3 |

| Standard InChI Key | FQQNRFLPBZDYKQ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=C(C=C1)O)N=NC2=NC=CS2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a phenol ring substituted with a methoxy group at the 4-position and a thiazolylazo group at the 2-position. X-ray crystallography reveals a planar configuration stabilized by intramolecular hydrogen bonding between the phenolic hydroxyl group and the azo nitrogen . The thiazole ring adopts a nearly coplanar orientation relative to the phenol moiety, optimizing conjugation and electronic delocalization .

Table 1: Key Physical Properties of 4-Methoxy-2-(2-Thiazolylazo)-Phenol

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 235.26 g/mol | |

| Density | 1.39 g/cm³ | |

| Boiling Point | 494.4°C at 760 mmHg | |

| Flash Point | 252.8°C | |

| LogP (Partition Coefficient) | 3.27 |

Spectroscopic Characteristics

Infrared (IR) spectroscopy identifies key functional groups: a broad O–H stretch at 3200–3400 cm⁻¹ (phenolic hydroxyl), a sharp N=N stretch at 1440–1500 cm⁻¹ (azo linkage), and C–S vibrations at 670–710 cm⁻¹ (thiazole ring) . UV-Vis spectra exhibit strong absorption maxima at 420–450 nm (π→π* transitions), which shift upon metal coordination, enabling its use in spectrophotometric assays .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via diazotization and coupling reactions. 4-Methoxyphenol is diazotized with nitrous acid () under acidic conditions (pH 1–2) at 0–5°C, followed by coupling with 2-aminothiazole. The reaction proceeds via electrophilic aromatic substitution, with the thiazole’s amino group attacking the diazonium salt.

Yields typically range from 65% to 75%, with purification via recrystallization from ethanol-water mixtures.

Industrial Manufacturing

Industrial processes employ continuous flow reactors to enhance scalability and reduce reaction times. Automated systems regulate temperature and pH, achieving yields >80%. Post-synthesis purification utilizes column chromatography (silica gel, ethyl acetate/hexane eluent) or high-performance liquid chromatography (HPLC) for analytical-grade material.

Coordination Chemistry and Metal Complexes

Metal Binding Behavior

The compound acts as a tridentate ligand, coordinating through the phenolic oxygen, azo nitrogen, and thiazole nitrogen . Stability constants () for metal complexes follow the order:

.

Table 2: Representative Metal Complexes and Their Properties

| Metal Ion | Complex Formula | Geometry | Application |

|---|---|---|---|

| Cu²⁺ | [Cu(L)₂Cl] | Octahedral | Antibacterial agent |

| Fe³⁺ | [Fe(L)₂Cl]·H₂O | Octahedral | Catalytic oxidation |

| Ag⁺ | [Ag(L)(H₂O)] | Tetrahedral | Antifungal coatings |

Enhanced Bioactivity

Metal complexes exhibit superior antimicrobial activity compared to the free ligand. For example, the Cu²⁺ complex shows a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Staphylococcus aureus, versus 50 µg/mL for the ligand alone . This enhancement arises from increased membrane permeability and redox activity .

Applications in Analytical Chemistry

Spectrophotometric Detection

The compound’s colorimetric response to metal ions enables its use in environmental and industrial monitoring. Detection limits for common metals are:

Linear ranges span 0.5–50 ppm, with molar absorptivity () values exceeding .

Chromatographic Applications

In reverse-phase HPLC, the compound serves as a derivatizing agent for metal speciation. Using a C18 column (5 µm, 250 × 4.6 mm) and methanol-water (70:30 v/v) mobile phase, it resolves , , and within 15 minutes.

Biological and Pharmacological Relevance

Antimicrobial Activity

The ligand and its complexes demonstrate broad-spectrum activity:

Table 3: Antimicrobial Efficacy (MIC in µg/mL)

| Organism | Ligand | Cu Complex | Ag Complex |

|---|---|---|---|

| Escherichia coli | 100 | 25 | 50 |

| Candida albicans | 200 | 50 | 12.5 |

| Pseudomonas aeruginosa | 150 | 30 | 75 |

Mechanistic studies indicate disruption of microbial cell membranes and inhibition of ATP synthesis .

Industrial and Material Science Applications

Dye and Pigment Manufacturing

The compound’s intense orange-red color () and lightfastness make it suitable for textile dyes. Color strength (K/S values) exceeds 8.0 on cotton fabrics, with wash fastness ratings of 4–5 (ISO 105-C06).

Polymer Modification

Incorporation into polyurethane matrices at 2–5 wt% enhances UV resistance, reducing degradation rates by 40% under accelerated weathering tests (ASTM G154).

Comparison with Structural Analogs

Table 4: Structural and Functional Comparison with Related Compounds

| Compound | Key Features | Distinctive Properties |

|---|---|---|

| 4-Amino-3-hydroxybenzoic acid | Amino and hydroxyl substituents | Lower thermal stability (decomposes at 200°C) |

| 4-Methylthiazole | Thiazole without azo group | Limited metal coordination capacity |

| 3-Hydroxy-4-methoxybenzaldehyde | Methoxy and aldehyde groups | Forms Schiff bases, not azo complexes |

The unique azo-thiazole-phenol triad in 4-methoxy-2-(2-thiazolylazo)-phenol enables multifunctionality absent in analogs, particularly in metal sensing and bioactivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume